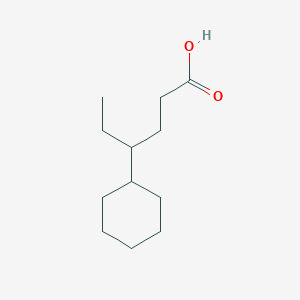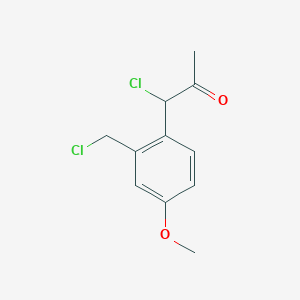
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated propanone backbone and a methoxy-substituted phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one typically involves multiple steps, starting with the chlorination of a suitable precursor. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include substituted phenylpropanones, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This reactivity is the basis for its potential antimicrobial and anticancer activities. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Another substituted phenylpropanone with different substituents and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: A compound with a mercapto group instead of a methoxy group, leading to different chemical properties and applications.
1-Phenyl-2-propanone: A simpler structure with a phenyl ring and a propanone group, used in different industrial applications.
Propriétés
Formule moléculaire |
C11H12Cl2O2 |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
1-chloro-1-[2-(chloromethyl)-4-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3 |
Clé InChI |
OOKPAYRZAPABMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)OC)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


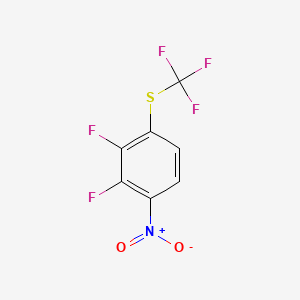
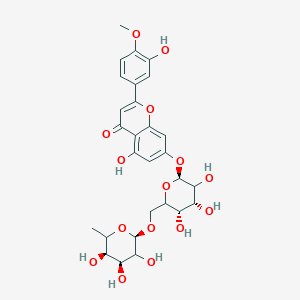
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
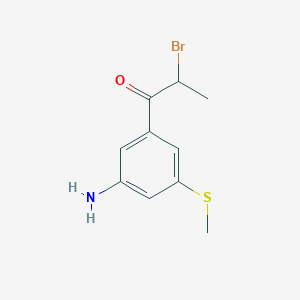

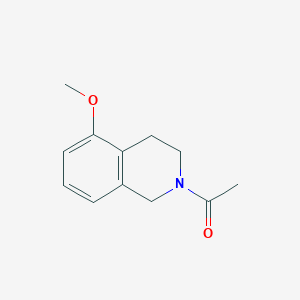
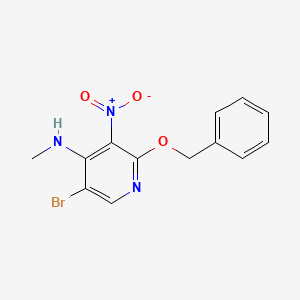

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

